molecular formula C11H12N2O3 B1528659 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1249563-59-4

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1528659
CAS No.: 1249563-59-4
M. Wt: 220.22 g/mol
InChI Key: VKXLCBOIMMOFDA-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic organic compound It features a quinoxaline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diaminobenzene with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired quinoxaline ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction can produce 1,2-dimethyl-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

Scientific Research Applications

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, lacking the additional functional groups.

    1,2-Dimethylquinoxaline: Similar structure but without the oxo and carboxylic acid groups.

    3-Oxoquinoxaline: Lacks the dimethyl and carboxylic acid groups.

Uniqueness

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the oxo and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1,2-dimethyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13(6)2/h3-6H,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLCBOIMMOFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1C)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 2
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 3
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 4
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 5
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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